molecular formula C8H15N B1620112 Pyrrolidine, 1-(2-methyl-1-propenyl)- CAS No. 2403-57-8

Pyrrolidine, 1-(2-methyl-1-propenyl)-

Cat. No. B1620112
CAS RN: 2403-57-8
M. Wt: 125.21 g/mol
InChI Key: PAXNHQZTZQFBPC-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-(2-methyl-1-propenyl)- is a chemical compound with the molecular formula C8H15N and a molecular weight of 125.2114 g/mol . It is also known by other names, including Isobutyraldehyde pyrrolidine enamine , N-(2-Methyl-1-propenyl)pyrrolidine , and 1-Pyrrolidino-2-methylpropene .


Molecular Structure Analysis

   H     \      N     / \ H3C   CH2       |       CH3 

Scientific Research Applications

Chemical Synthesis and Properties

  • Pyrrolidines are significant in chemical synthesis. They are used in medicine and industry, for example as dyes or agrochemical substances. A study explored pyrrolidines synthesis in [3+2] cycloaddition, highlighting their utility in modern science (Żmigrodzka et al., 2022).

Catalysis

  • Pyrrolidine derivatives, derived from l-proline, are effective organocatalysts. They have been used for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, showcasing their role in catalysis (Singh et al., 2013).

Antimicrobial Activity

  • Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives exhibit antimicrobial activity. They are synthesized via a 1,3-dipolar cycloaddition reaction and show potential as antimycobacterial agents (Nural et al., 2018).

Pharmaceutical Applications

  • 1-substituted pyrrolidin-2-one and pyrrolidine derivatives have been synthesized for their electrocardiographic, antiarrhythmic, and antihypertensive activities. Some compounds in this category have shown potential due to their alpha-adrenolytic properties (Malawska et al., 2002).

Spectroscopic Analysis

  • Pyrrolidine derivatives have been identified and characterized using spectroscopic studies, including GC-MS, IR, NMR, and electronic absorption spectroscopy. These studies assist in the understanding of their chemical properties (Nycz et al., 2016).

Antagonistic Activity

  • Specific pyrrolidine derivatives, such as PF-04455242, have been identified as high-affinity antagonists selective for κ-Opioid receptors, indicating their potential in treating depression and addiction disorders (Grimwood et al., 2011).

Pyrolysis Studies

  • Pyrolysis/GC/MS analysis of pyrrolidine derivatives, such as 1-[(2'-carboxyl)pyrrolidinyl]-1-deoxy-D-fructose, helps in understanding their primary and secondary pyrolysis products, relevant in analytical chemistry (Huyghues-Despointes et al., 1994).

Anticancer Research

  • Functionalized pyrrolidines have been studied for their potential in inhibiting the growth of human glioblastoma and melanoma cells, showcasing their relevance in cancer research (Fiaux et al., 2005).

Future Directions

: NIST Chemistry WebBook

properties

IUPAC Name

1-(2-methylprop-1-enyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-8(2)7-9-5-3-4-6-9/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXNHQZTZQFBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CN1CCCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178775
Record name Pyrrolidine, 1-(2-methyl-1-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2403-57-8
Record name Pyrrolidine, 1-(2-methyl-1-propenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 1-(2-methyl-1-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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